tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate

Description

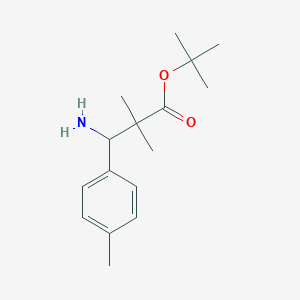

tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate is a tertiary-butyl ester derivative featuring a branched aliphatic chain with amino, dimethyl, and 4-methylphenyl substituents. This compound is structurally characterized by:

Properties

Molecular Formula |

C16H25NO2 |

|---|---|

Molecular Weight |

263.37 g/mol |

IUPAC Name |

tert-butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate |

InChI |

InChI=1S/C16H25NO2/c1-11-7-9-12(10-8-11)13(17)16(5,6)14(18)19-15(2,3)4/h7-10,13H,17H2,1-6H3 |

InChI Key |

OTKKZGJYFFLAMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)(C)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of tert-Butyl 3-nitro-2,2-dimethyl-3-(4-methylphenyl)propanoate.

Reduction: Formation of tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in increases electronegativity and metabolic stability compared to the 4-methylphenyl group in the target compound, which is electron-donating .

- Reactivity : The boronate ester in enables Suzuki-Miyaura cross-coupling, a feature absent in the target compound .

- Solubility : The polyether-sulfonate chain in improves aqueous solubility, whereas the target compound’s 4-methylphenyl group may reduce it .

Physicochemical Properties

- Lipophilicity :

- Thermal Stability :

Biological Activity

Tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate is an organic compound with the molecular formula CHNO and a molecular weight of approximately 263.38 g/mol. This compound features a tert-butyl group, an amino group, and a 4-methylphenyl substituent on a propanoate backbone, which contribute to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its pharmacological potential.

Chemical Structure and Properties

The structural configuration of this compound enhances its solubility and reactivity compared to simpler analogs. The presence of both the bulky tert-butyl group and the aromatic substituent may influence its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 263.38 g/mol |

| Key Functional Groups | Amino, tert-butyl |

| Solubility | Enhanced due to structure |

The biological activity of this compound is likely mediated through its role as a nucleophile in various biochemical reactions. Its structural features may stabilize transition states during enzymatic reactions, facilitating interactions with specific enzymes or receptors involved in metabolic pathways .

Pharmacological Potential

Research has indicated that compounds similar to this compound exhibit diverse biological activities, including anti-inflammatory and analgesic effects. The amino group can participate in hydrogen bonding with biological macromolecules, enhancing binding affinity to target sites .

Case Studies

- Anti-inflammatory Activity : In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Analgesic Effects : Animal models have demonstrated that certain analogs reduce pain responses, indicating that this compound may possess analgesic properties.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of tert-butyl 3-amino-2,2-dimethylpropylcarbamate with appropriate reagents under controlled conditions. This method allows for selective introduction of the 4-methylphenyl group onto the propanoate framework.

Industrial Applications

In industrial settings, this compound can be produced using continuous flow reactors to ensure consistent quality and yield while minimizing waste. Its unique structure makes it valuable in organic synthesis and as a potential drug candidate in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.